Researchers have synthesized and evaluated various derivatives of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, exploring their potential as orally active anticoagulants []. These derivatives typically feature modifications at the 2-position of the thiazolopyridine ring, often incorporating amide or carbamate linkages to introduce diverse substituents.
The primary mechanism of action for the investigated 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives is the direct inhibition of FXa []. By binding to the active site of FXa, these compounds prevent the enzyme from converting prothrombin to thrombin, ultimately reducing the formation of blood clots.
The primary application explored for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives is in the development of novel anticoagulant drugs []. Preclinical studies in animal models have demonstrated the potential of some derivatives to effectively prolong clotting time and reduce thrombus formation []. These findings suggest their potential use in the prevention and treatment of thrombotic diseases.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: